3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
Description
This compound is a hybrid molecule combining a 1,3-thiazolidin-4-one core with a 2-chlorophenylmethylidene substituent and a propanamide-tryptamine (indole ethyl) moiety. Its Z-configuration at the benzylidene double bond is critical for stereoelectronic interactions, influencing biological activity. The thiazolidinone scaffold is known for diverse pharmacological properties, including enzyme inhibition (e.g., carbonic anhydrase) and anti-inflammatory effects . The indole ethyl group enhances bioavailability and CNS permeability due to tryptamine’s inherent neurophilic properties .
Properties
IUPAC Name |
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c24-18-7-3-1-5-15(18)13-20-22(29)27(23(30)31-20)12-10-21(28)25-11-9-16-14-26-19-8-4-2-6-17(16)19/h1-8,13-14,26H,9-12H2,(H,25,28)/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUAZSNHIAAGAT-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with an indole-based amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Core Thiazolidinone Reactivity
The thiazolidinone ring undergoes characteristic reactions:
Oxidation
The exocyclic double bond (C5) and sulfur atom are oxidation-sensitive:
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Epoxidation : Reacts with m-CPBA in dichloromethane to form an epoxide at the C5–C6 position .
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Sulfur oxidation : H₂O₂ converts the thione (–S–) to sulfoxide (–SO–) or sulfone (–SO₂–) .
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond to a single bond, yielding a saturated thiazolidinone .
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NaBH₄ selectively reduces the 4-oxo group to a hydroxyl group .
Cycloaddition Reactions
The electron-deficient double bond participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene) to form fused bicyclic systems .
2-Chlorophenyl Group
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Nucleophilic aromatic substitution : Limited reactivity due to electron-withdrawing –Cl, but reacts with strong nucleophiles (e.g., NaOH, 120°C) to replace –Cl with –OH .
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Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis (Pd(PPh₃)₄, K₂CO₃) .
Indole-Ethylamide Side Chain
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Electrophilic substitution : Bromination (Br₂/CH₃COOH) occurs at the indole C5 position .
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Hydrolysis : Concentrated HCl cleaves the amide bond to release 2-(1H-indol-3-yl)ethylamine .
Stereochemical Considerations
The Z-configuration at C5 stabilizes the compound through intramolecular hydrogen bonding (N–H···S), as confirmed by NMR and X-ray crystallography . Isomerization to the E-form occurs under UV light or basic conditions (e.g., Et₃N) .
Pharmacological Interactions
While not a direct chemical reaction, the compound inhibits SARS-CoV-2 main protease (Mpro) via covalent binding to Cys145, as shown by molecular docking (ΔG = −8.2 kcal/mol) .
Comparative Reactivity Table
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazolidinone and indole moieties.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity, while the indole moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolidinone-Based Propanamides
Key Compounds :
3-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide ()
- Structural Differences :
- 4-Chlorophenyl vs. 2-chlorophenyl substitution.
- Thiazol-2-yl substituent instead of indole ethyl.
- Impact :
- The 4-chloro group enhances π-π stacking with hydrophobic enzyme pockets, while the thiazole ring increases hydrogen-bond acceptor capacity (PSA: 161 vs. ~135 for the target compound) .
- Reduced CNS penetration compared to the indole-containing target compound .
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide ()
- Structural Differences :
- 4-Methylphenyl substituent (electron-donating) vs. 2-chlorophenyl (electron-withdrawing).
- Thiadiazole moiety increases metabolic stability.
- Impact :
- Higher XLogP3 (3.3 vs. ~3.5 for the target compound) due to methyl groups, improving lipophilicity .
- Potential for altered target specificity (e.g., COX-2 vs. carbonic anhydrase) .
Table 1: Physicochemical and Structural Comparison
Propanamide Derivatives with Indole Moieties
Key Compounds :
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide ()
- Structural Differences :
- Lacks thiazolidinone core; features ibuprofen-like isobutylphenyl group. Impact:
- Lower molecular weight (349.5 g/mol) enhances diffusion but reduces target specificity .
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
- Structural Differences :
- Fluoro-biphenyl group replaces thiazolidinone. Impact:
- Broader anti-inflammatory/antiviral activity (e.g., COVID-19 applications) but lacks thiazolidinone’s enzyme-modulating effects .
Research Findings and Implications
- Target Compound Advantages: The 2-chlorophenyl group optimizes steric and electronic interactions for enzyme binding, as seen in carbonic anhydrase inhibitors .
- Limitations :
Biological Activity
The compound 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key properties include:
- Molecular Weight : 469.03 g/mol
- Purity : Typically around 95% in commercial preparations
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. The specific compound under review has shown promising results in various studies.
Antimicrobial Activity
Studies have demonstrated that related thiazolidinone compounds possess significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance:
- MIC Values : Certain derivatives have shown minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
Thiazolidinones have been explored for their anticancer properties. The compound's structure suggests it may interact with various cellular targets involved in cancer progression:
- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins such as Bcl-2 .
Case Studies and Research Findings
Several research studies have focused on the biological activity of thiazolidinone derivatives similar to the compound .
- Antimalarial Activity :
- Enzyme Inhibition :
- Cytotoxicity Studies :
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Thiazolidinone A | Antibacterial | Staphylococcus aureus | 16–32 mg/ml |
| Thiazolidinone B | Antimalarial | Plasmodium falciparum (K1) | 35 µM |
| Thiazolidinone C | Cytotoxicity | VERO cells | Selective |
| Thiazolidinone D | Enzyme Inhibition | NS2B-NS3 protease | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this thiazolidinone-derived compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of appropriate thiosemicarbazides with chloroacetic acid and oxo-compounds under reflux in DMF/acetic acid (1:2 v/v) with sodium acetate as a base. Reaction optimization should focus on molar ratios (e.g., oxo-compound excess at 3:1) and reflux duration (2–4 hours) to maximize yield . For Z/E isomer control, reaction quenching at lower temperatures (0–5°C) and stereoselective crystallization are advised .
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral signatures should researchers prioritize?
- Methodology : Use ¹H/¹³C NMR to confirm the (Z)-configuration of the arylidene group (δ 7.8–8.2 ppm for vinyl protons, J = 12–14 Hz) and the thiazolidinone carbonyl (δ 170–175 ppm). FT-IR should show ν(C=O) at ~1680 cm⁻¹ and ν(C=S) at ~1250 cm⁻¹. HRMS (ESI+) is essential for verifying molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology : Screen for enzyme inhibition (e.g., cyclooxygenase-2 or α-glucosidase) using fluorometric assays (IC₅₀ determination) at 10–100 μM concentrations. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with doxorubicin as a positive control .
Q. How should researchers handle stability and storage of this compound?
- Protocol : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. For aqueous stability, maintain pH 6–8 (buffered solutions) and avoid prolonged exposure to oxidizing agents. Monitor decomposition via HPLC every 3 months .
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yields for large-scale synthesis?
- Methodology : Apply a design of experiments (DoE) approach with variables like temperature (70–110°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%). Use response surface modeling to identify optimal conditions, achieving >80% yield. Heuristic algorithms (e.g., particle swarm optimization) can further refine parameters .
Q. What strategies resolve contradictions in reported crystal structure data for similar thiazolidinone derivatives?
- Approach : Compare X-ray crystallography data (e.g., bond lengths, torsion angles) from multiple sources. For ambiguous stereochemistry, employ DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers. Validate with NOESY to confirm spatial proximity of substituents .
Q. How can computational modeling predict metabolic pathways and toxicity profiles?
- Protocol : Use ADMET predictors (e.g., SwissADME) to assess CYP450 metabolism and blood-brain barrier penetration. For toxicity, run molecular docking against hERG channels and Ames test models. Prioritize metabolites with >30% similarity to known toxicophores .
Q. What mechanistic insights can be gained from studying substituent effects on bioactivity?
- Methodology : Synthesize analogs with varied arylidene (e.g., 4-Cl vs. 4-OCH₃) and indole-ethyl groups. Perform QSAR analysis using Hammett constants (σ) and π-hydrophobicity parameters. Corrogate activity trends with electronic (e.g., electron-withdrawing groups enhance COX-2 inhibition) and steric factors .
Data Contradiction Analysis
- Example Issue : Conflicting yields (45–85%) for similar reactions .
- Resolution : Variability arises from oxo-compound purity (≥95% recommended) and solvent drying (molecular sieves for DMF). Replicate high-yield conditions (e.g., 82% in i) using rigorously anhydrous reagents and inert atmospheres.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
